Enhanced Solubility and Stability in Organic Solvents vs. Non-Methoxymethyl Analogs
The methoxymethyl substitution in the target compound is reported to improve its solubility and stability in organic solvents compared to simpler phenylboronic acids . This is a key differentiator against common analogs like phenylboronic acid (CAS 98-80-6) or 2-fluoro-5-methoxyphenylboronic acid (CAS 406482-19-7). While specific quantitative solubility data for this compound is not provided in the cited sources, the enhanced solubility characteristic is attributed to the polar methoxymethyl group .
| Evidence Dimension | Solubility in organic solvents |
|---|---|
| Target Compound Data | Improved solubility (Qualitative) |
| Comparator Or Baseline | Phenylboronic acid or 2-fluoro-5-methoxyphenylboronic acid |
| Quantified Difference | Not quantified in source |
| Conditions | General solubility characteristic in organic solvents |
Why This Matters
Improved solubility and stability are critical for achieving high and reproducible yields in solution-phase reactions, a key factor in scaling up from research to process development.
